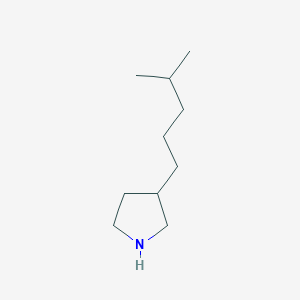

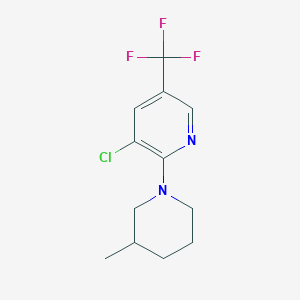

![molecular formula C11H25Cl2N3O B1424077 N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride CAS No. 1236261-78-1](/img/structure/B1424077.png)

N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride

Übersicht

Beschreibung

“N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride” is also known as EDAC HCl, a water-soluble condensing reagent . It is generally utilized as a carboxyl activating agent for amide bonding with primary amines . In addition, it will react with phosphate groups . It has been used in peptide synthesis, crosslinking proteins to nucleic acids, and preparation of immunoconjugates .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, the structure of Dimethylaminopropylamine (DMAPA), a diamine used in the preparation of some surfactants, has been described .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Wissenschaftliche Forschungsanwendungen

1. Application in CO2 Sensing

- Summary of Application : This compound is used in the development of CO2 sensors. The electrical response of the polymer to CO2 upon long exposure times was measured in both the aqueous and solid phases .

- Methods of Application : The compound is synthesized by free radical polymerization and tested its ability to behave as a CO2-responsive polymer in a transducer .

- Results or Outcomes : The resistance first decreased over time, reaching a minimum, followed by a gradual increase with further exposure to CO2 .

2. Application in Polymerization

- Summary of Application : The compound is used in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .

- Methods of Application : The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

- Results or Outcomes : The differences in the behavior of systems involving amine monomers are related to the ability of the compound to form assemblies with different reactivity due to the hydrogen bonding .

3. Application in Hydrogels

- Summary of Application : The compound is primarily used as a comonomer to impart pH-sensitivity to hydrogels based on acrylic monomers .

- Methods of Application : The polymer obtained was isolated by precipitation in cold hexane and dried in a vacuum .

- Results or Outcomes : The compound is most famous and is a commercially available representative of this class of compounds .

4. Application in Lubricating Oils

- Summary of Application : Amine-containing organo-soluble (meth)acrylic copolymers, including this compound, are effective dispersant viscosity modifiers for lubricating oils .

- Methods of Application : These modifiers are obtained via a homogeneous radical polymerization in hydrocarbon solvents .

- Results or Outcomes : The copolymers of higher alkyl (meth)acrylates with industrially manufactured amine monomers, like this compound, are proposed to be used .

5. Application in CO2 Detection

- Summary of Application : This compound is used in the development of CO2 detectors, which are used in a variety of applications including medical, air quality monitoring, marine and environmental, fire detection, and smart food packaging .

- Methods of Application : The compound is synthesized by free radical polymerization and tested its ability to behave as a CO2-responsive polymer in a transducer .

- Results or Outcomes : Upon continuous exposure to different CO2 flow rates, the resistance first decreased over time, reaching a minimum, followed by a gradual increase with further exposure to CO2 .

6. Application in Drug Delivery Systems

- Summary of Application : The compound is used in the development of hydrogels for drug delivery systems .

- Methods of Application : The compound is synthesized through free radical solution polymerization .

- Results or Outcomes : The poor mechanical strength of the hydrogel limits its application as a drug delivery system and antimicrobial agent .

7. Application in Amidation Reactions

- Summary of Application : This compound is used in amidation reactions between various esters and 3-(dimethylamino)-1-propylamine .

- Methods of Application : The reaction is performed in the presence of lead acetate as a catalyst .

- Results or Outcomes : High catalytic activity of lead acetate was determined. Addition of small amounts of lead acetate leads to the increasing of amidation reaction rate even for esters with high steric factor .

8. Application in Synthesis of N-[3-(dimethylamino)propyl] Amides

- Summary of Application : This compound is used in the synthesis of N-[3-(dimethylamino)propyl] amides .

- Methods of Application : The synthesis is carried out under solvent-free conditions, catalyzed by lead acetate .

- Results or Outcomes : The use of lead acetate as a catalyst was found to increase the rate of amidation reactions .

9. Application in the Production of Lubricating Oils

- Summary of Application : This compound is used as a viscosity modifier in the production of lubricating oils .

- Methods of Application : The compound is synthesized via a homogeneous radical polymerization in hydrocarbon solvents .

- Results or Outcomes : The copolymers of higher alkyl (meth)acrylates with industrially manufactured amine monomers, like this compound, are proposed to be used .

Safety And Hazards

“N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Zukünftige Richtungen

The future directions of similar compounds have been discussed. For instance, the behavior of synthesized polymers in buffer solutions was analyzed by turbidity and light scattering at a pH range of 7–13 and a concentration range of 0.0002–0.008 g·cm−3 . When the concentrated solutions were at a low temperature, there were macromolecules and aggregates, which were formed due to the interaction of hydrophobic units .

Eigenschaften

IUPAC Name |

N-[3-(dimethylamino)propyl]piperidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O.2ClH/c1-14(2)9-5-8-13-11(15)10-6-3-4-7-12-10;;/h10,12H,3-9H2,1-2H3,(H,13,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVXLMOYCHJNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C1CCCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chloro-4-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423996.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol](/img/structure/B1423999.png)

![3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1424002.png)

![4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1424006.png)

![4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1424007.png)

![4-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424008.png)

![3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid](/img/structure/B1424014.png)

![4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424017.png)